(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is a useful research compound. Its molecular formula is C12H10N4O3 and its molecular weight is 258.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic framework and specific stereochemistry, which may contribute to its biological activity. The presence of the oxidopyrazine moiety is particularly noteworthy as it can influence the compound's interaction with biological targets.
Research indicates that this compound may interact with various biological pathways. Notably, it has shown potential as an agonist for certain receptors involved in metabolic regulation and cellular signaling pathways.
- Receptor Agonism : The compound has been identified as a potential agonist for APJ receptors, which are implicated in cardiovascular and metabolic functions .
- Cytotoxic Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
Efficacy in Biological Assays
Various studies have assessed the efficacy of this compound through different assays:
Assay Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MTT Assay | MDA-MB-468 (TNBC) | 5.2 | Inhibition of EGFR signaling |
MTT Assay | MCF-7 (Breast Cancer) | 19.3 | Induction of apoptosis |
Receptor Binding Assay | APJ Receptor | EC50 ~ 100 nM | Agonistic activity |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Anticancer Activity : In a study focusing on triple-negative breast cancer (TNBC), the compound was found to exhibit significant cytotoxicity against MDA-MB-468 cells with an IC50 value of 5.2 µM, outperforming standard treatments like gefitinib . This suggests a promising avenue for further development as a targeted therapy.
- Synergistic Effects : Another study evaluated the combination of this compound with other anticancer agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .
Research Findings
Recent findings underscore the importance of structural modifications in enhancing biological activity:
- Substituents on the pyrazine ring significantly affect receptor binding affinity and cytotoxic potency.
- The introduction of specific functional groups can improve selectivity towards cancer cells while minimizing toxicity to normal cells.
Properties
IUPAC Name |
(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-12(18)10-8-4-6-3-7(6)11(8)16(14-10)9-5-15(19)2-1-13-9/h1-2,5-7H,3-4H2,(H,17,18)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVCWCNOPFCNFX-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.